3-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine
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Overview
Description
3-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorinated phenyl ring, a methoxy group, a piperidine ring, and a pyridazine moiety. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the Fluorinated Phenyl Ring:
Methoxylation: The methoxy group is introduced via nucleophilic substitution reactions, using methanol or other methoxy sources.
Piperidine Ring Formation: The piperidine ring is synthesized through cyclization reactions, often involving amines and carbonyl compounds.
Pyridazine Moiety Introduction: The pyridazine ring is typically formed through condensation reactions involving hydrazine derivatives and diketones.
Final Coupling: The final step involves coupling the various fragments together, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the phenyl or pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymatic activity, leading to changes in metabolic pathways.
Receptor Modulation: Acting as an agonist or antagonist at receptor sites, influencing cellular signaling pathways.
Gene Expression: Modulating the expression of specific genes, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Similar Compounds
3-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine: shares structural similarities with other compounds, such as:
Uniqueness
- Structural Features : The presence of both fluorine and methoxy groups on the phenyl ring, combined with the piperidine and pyridazine moieties, gives this compound unique chemical and biological properties.
- Reactivity : The specific arrangement of functional groups influences its reactivity and interactions with other molecules, making it distinct from similar compounds.
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3/c1-13-3-6-18(22-21-13)26-12-14-7-9-23(10-8-14)19(24)15-4-5-17(25-2)16(20)11-15/h3-6,11,14H,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPDJSBQEUZQNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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